Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
Brand Name: Vulcanchem
CAS No.: 19414-66-5
VCID: VC21021022
InChI: InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2
SMILES: CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]
Molecular Formula: C48H36CuN4
Molecular Weight: 732.4 g/mol

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

CAS No.: 19414-66-5

Cat. No.: VC21021022

Molecular Formula: C48H36CuN4

Molecular Weight: 732.4 g/mol

* For research use only. Not for human or veterinary use.

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide - 19414-66-5

Specification

CAS No. 19414-66-5
Molecular Formula C48H36CuN4
Molecular Weight 732.4 g/mol
IUPAC Name copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
Standard InChI InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2
Standard InChI Key JHELMKOEBWMCNA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]
Canonical SMILES CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]

Introduction

Chemical Properties and Structure

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide possesses a defined chemical structure with identifiable properties that contribute to its behavior in various chemical environments. The compound has a molecular formula of C48H36CuN4, corresponding to a molecular weight of 732.4 g/mol. The structure consists of a porphyrin macrocycle with four 4-methylphenyl groups attached at the meso positions (5, 10, 15, and 20), and a copper ion coordinated to the nitrogen atoms of the porphyrin ring.

The compound's chemical identity is confirmed through various database identifiers, including its CAS number (19414-66-5) and alternative names such as 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine copper. The standard InChI and InChIKey provide unique identifiers for the compound in chemical databases, facilitating its identification across scientific literature.

Structural Characteristics

The central structural feature of this compound is the porphyrin ring, which consists of four pyrrole units connected by methine bridges. The copper ion coordinates with the nitrogen atoms of the pyrrole units, creating a stable coordination complex. The four 4-methylphenyl groups extend from the meso positions of the porphyrin ring, influencing the compound's solubility, crystal packing, and electronic properties.

Chemical Properties

Table 1: Chemical Properties of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

PropertyValueSource
Molecular FormulaC48H36CuN4
Molecular Weight732.4 g/mol
CAS Number19414-66-5
PubChem Compound ID12987215
State at Room TemperatureSolid
ColorTypically dark purple/green
SolubilitySoluble in organic solvents (dichloromethane, chloroform)

The compound's electronic structure is influenced by the copper ion, which can exist in different oxidation states, primarily Cu(II). This feature contributes to the compound's redox properties and its potential applications in catalysis and electron transfer processes. The presence of the methylphenyl groups affects the solubility profile, making the compound more soluble in organic solvents compared to unsubstituted porphyrins.

Synthesis and Characterization

The synthesis of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves a two-stage process: first, the preparation of the free-base porphyrin, followed by the metallation with copper ions. This synthetic approach requires careful control of reaction conditions to achieve the desired product with high purity.

Synthetic Methods

The initial synthesis of the free-base porphyrin (5,10,15,20-tetrakis(4-methylphenyl)porphyrin) typically involves the condensation reaction of pyrrole with 4-methylbenzaldehyde under acidic conditions. This reaction follows the principles established for porphyrin synthesis, involving the formation of the tetrapyrrolic macrocycle through a series of condensation and oxidation steps.

The subsequent metallation step involves the reaction of the free-base porphyrin with a copper salt, such as copper(II) acetate, under appropriate conditions. This reaction typically occurs in organic solvents such as dichloromethane or toluene, often at elevated temperatures to facilitate the coordination of the copper ion with the nitrogen atoms of the porphyrin ring. The general reaction can be represented as:

5,10,15,20-tetrakis(4-methylphenyl)porphyrin + Cu(II) salt → Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Purification and Characterization

Following synthesis, the compound requires purification using techniques such as column chromatography to remove unreacted starting materials and byproducts. The purified compound is then characterized using various analytical techniques to confirm its structure and purity.

Table 2: Characterization Techniques for Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

TechniqueInformation ObtainedTypical Observations
UV-Visible SpectroscopyElectronic absorption profileStrong Soret band (~420 nm) and Q-bands (500-700 nm)
FT-IR SpectroscopyVibrational modes and functional groupsCharacteristic porphyrin ring vibrations
Mass SpectrometryMolecular weight and fragmentation patternMolecular ion peak at m/z 732.4
NMR SpectroscopyStructural confirmationAromatic proton signals and methyl group signals
X-ray CrystallographyThree-dimensional structureBond lengths, angles, and packing arrangement
Cyclic VoltammetryRedox propertiesOxidation and reduction potentials of the copper center

These characterization techniques provide comprehensive information about the compound's structure, purity, and properties, which are essential for understanding its behavior in various applications and for quality control in synthesis.

Applications and Research Findings

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide has been investigated for various applications based on its unique structural and electronic properties. The research findings highlight the compound's potential utility in several fields, from catalysis to biomedical applications.

Catalytic Applications

One of the primary areas of research for copper porphyrin complexes, including Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide, is their application as catalysts in various chemical reactions. The copper center can participate in redox reactions, making these compounds effective catalysts for oxidation and reduction processes. Research has demonstrated their effectiveness in:

  • Oxygen reduction reactions (ORR)

  • Carbon dioxide reduction

  • Organic transformation reactions

  • Electrochemical applications

These catalytic properties stem from the ability of the copper ion to cycle between different oxidation states while being stabilized by the porphyrin macrocycle. The methylphenyl substituents can influence the electronic properties of the porphyrin, affecting the catalytic performance of the compound.

Materials Science Applications

In materials science, copper porphyrins have been explored for their potential in developing functional materials with specific properties. Research findings indicate applications in:

  • Electrochromic devices

  • Sensors and detectors

  • Conductive materials

  • Photovoltaic cells

The compound's ability to absorb light in the visible region and its redox properties contribute to its utility in these applications. The planar structure of the porphyrin core allows for effective π-stacking interactions, which can be advantageous in creating ordered molecular assemblies.

Biological and Medicinal Applications

Copper porphyrin complexes have been investigated for their potential biological activities and medicinal applications. Research findings suggest potential applications in:

  • Photodynamic therapy (PDT)

  • Antimicrobial agents

  • Antitumor compounds

  • Bioimaging agents

Some copper porphyrin derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents. The mechanism of action typically involves the generation of reactive oxygen species or direct interactions with cellular components.

Biological and Physical Behaviors

The biological and physical behaviors of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide are influenced by its structural characteristics, electronic properties, and the presence of the copper ion at the center of the porphyrin macrocycle.

Biological Interactions

In biological systems, copper porphyrins can interact with various cellular components, including proteins, DNA, and membranes. These interactions are influenced by the compound's structural features, including the planar porphyrin core and the peripheral methylphenyl groups. The biological activities of copper porphyrins can include:

  • DNA binding and cleavage

  • Protein interactions and inhibition

  • Membrane disruption

  • Generation of reactive oxygen species (ROS)

Physical Properties

The physical properties of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide include its spectroscopic characteristics, thermal stability, and solubility profile. These properties are essential for understanding the compound's behavior in various applications and for developing methods for its handling and utilization.

Table 3: Physical Properties of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

PropertyCharacteristicNotes
AppearanceTypically dark solid with metallic sheenColor may vary with crystallinity
SolubilitySoluble in dichloromethane, chloroform, and other organic solventsLimited solubility in polar solvents
UV-Visible AbsorptionStrong Soret band (~420 nm) and Q-bands (500-700 nm)Characteristic of metallo-porphyrins
Thermal StabilityStable at room temperatureDecomposition occurs at high temperatures
Electrochemical PropertiesExhibits redox activityDue to the copper center and porphyrin ring
Crystalline StructureForms crystalline solidsCrystal structure influenced by packing of methylphenyl groups

These physical properties contribute to the compound's behavior in various applications and influence the methods used for its synthesis, purification, and characterization.

Comparison with Related Copper Porphyrin Compounds

To better understand the properties and potential applications of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide, it is valuable to compare it with related copper porphyrin compounds. This comparison highlights the influence of different substituents on the porphyrin macrocycle and helps to contextualize the compound within the broader family of copper porphyrins.

Table 4: Comparison of Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Distinguishing FeaturesPrimary Applications
Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diideC48H36CuN4732.4Four 4-methylphenyl groupsCatalysis, materials science, potential biomedical applications
Copper;5,10,15,20-tetrakis(3-butoxyphenyl)porphyrin-22,24-diideC64H68CuN4O4Approximately 1028.8Four 3-butoxyphenyl groupsEnhanced solubility, similar applications
Copper tetraphenylporphyrinC44H28CuN4Approximately 676.3Four phenyl groups without methyl substituentsBaseline comparison for substituted derivatives
5,10,15,20-Tetrakis-(4-methoxycarbonylphenyl)-21,23H-porphine (free base)C52H38N4O8846.8786Four 4-methoxycarbonylphenyl groups, no copperPrecursor for metallo-porphyrin synthesis

The comparison reveals that different substituents on the porphyrin ring can significantly influence the properties of copper porphyrin complexes. The methylphenyl groups in Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide provide certain advantages, such as improved solubility in organic solvents compared to unsubstituted tetraphenylporphyrin, while maintaining the essential electronic properties of the porphyrin macrocycle. The butoxy substituents in the related compound provide even greater solubility due to the longer alkyl chains.

The substituents on the porphyrin ring can influence various properties, including:

  • Solubility profile

  • Crystal packing and solid-state properties

  • Electronic properties and redox behavior

  • Interactions with biological systems

  • Catalytic activity and selectivity

Understanding these structure-property relationships is essential for designing copper porphyrin complexes with specific properties for targeted applications.

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